4-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonyl Chloride
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Overview
Description
4-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonyl Chloride is a chemical compound with a complex structure that includes both pyrimidine and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonyl Chloride typically involves multiple steps, starting with the preparation of the pyrimidine and thiophene intermediates. One common method involves the reaction of 2-methylsulfanylpyrimidine with thiophene-2-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonyl Chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The sulfur atoms in the compound can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and thiol derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
4-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonyl Chloride has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents with potential anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and polymers.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonyl Chloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to the inhibition of specific biological pathways. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth . The exact molecular targets and pathways can vary depending on the specific derivative or application.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonamide
- 4-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonate
- 4-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfoxide
Uniqueness
4-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonyl Chloride is unique due to the presence of both sulfonyl chloride and methylsulfanyl groups, which provide distinct reactivity and functionalization options. This makes it a versatile intermediate for the synthesis of a wide range of compounds with diverse applications .
Properties
IUPAC Name |
4-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S3/c1-15-9-11-3-2-7(12-9)6-4-8(16-5-6)17(10,13)14/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKBDXYKYHVSDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C2=CSC(=C2)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377837 |
Source
|
Record name | 4-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874841-65-3 |
Source
|
Record name | 4-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 874841-65-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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